1-(2-Methoxybenzyl)-1H-imidazole-2-carboxylic acid
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Overview
Description
The compound is a derivative of imidazole, which is a heterocyclic aromatic organic compound. Imidazole derivatives are known for their wide range of applications in medicinal chemistry .
Synthesis Analysis
While specific synthesis methods for “1-(2-Methoxybenzyl)-1H-imidazole-2-carboxylic acid” were not found, related compounds such as 1,2-disubstituted benzimidazoles have been synthesized via cyclocondensation starting from o-phenylenediamine with substituted aromatic aldehydes .Chemical Reactions Analysis
Benzylic hydrogens of alkyl substituents on a benzene ring are known to be activated toward free radical attack . Furthermore, SN1, SN2, and E1 reactions of benzylic halides show enhanced reactivity due to the adjacent aromatic ring .Scientific Research Applications
- Role of 2-Methoxybenzyl Group : The compound’s boron reagent, containing the 2-methoxybenzyl group, plays a crucial role in SM coupling. This organoboron reagent is stable, environmentally benign, and compatible with various functional groups .
- Significance : Lipophilicity influences drug absorption, distribution, and bioavailability. Researchers explore this property to optimize drug design and delivery .
Suzuki–Miyaura Coupling
Lipophilicity Enhancement
Benzylic Oxidation
Safety and Hazards
properties
IUPAC Name |
1-[(2-methoxyphenyl)methyl]imidazole-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3/c1-17-10-5-3-2-4-9(10)8-14-7-6-13-11(14)12(15)16/h2-7H,8H2,1H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBGWLEDAICUMCT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CN2C=CN=C2C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Methoxybenzyl)-1H-imidazole-2-carboxylic acid |
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